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m-Acetylphenylalanine - 474519-58-9

m-Acetylphenylalanine

Catalog Number: EVT-14375284
CAS Number: 474519-58-9
Molecular Formula: C11H13NO3
Molecular Weight: 207.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods and Technical Details

The synthesis of m-acetylphenylalanine can be achieved through several methods:

  1. Acetylation of Phenylalanine: This involves the reaction of phenylalanine with acetic anhydride or acetyl chloride in the presence of a base. The reaction typically occurs under controlled conditions to ensure high yields and purity.
  2. N-Methylation: Another method involves N-methylating N-acetylphenylalanine using sodium hydride and methyl iodide. This process allows for the introduction of methyl groups at the nitrogen atom, enhancing the compound's versatility in peptide synthesis .
  3. Alternative Synthetic Routes: Other synthetic strategies may include the use of coupling reagents and protected amino acids to facilitate selective modifications without affecting other functional groups present in the molecule.
Molecular Structure Analysis

Structure and Data

m-Acetylphenylalanine has a molecular formula of C₁₂H₁₅NO₃, with a molecular weight of approximately 221.25 g/mol. The structure features an acetyl group attached to the nitrogen atom of phenylalanine, which alters its properties compared to unmodified phenylalanine.

  • IUPAC Name: N-acetyl-L-phenylalanine
  • CAS Registry Number: 3618-96-0
  • Structural Representation: The compound can be represented as follows:
C12H15NO3\text{C}_{12}\text{H}_{15}\text{N}\text{O}_{3}

The three-dimensional structure can be visualized using molecular modeling software, which can provide insights into its steric configuration and potential interactions with other molecules .

Chemical Reactions Analysis

Reactions and Technical Details

m-Acetylphenylalanine participates in various chemical reactions that are crucial for its application in organic synthesis:

  1. Esterification: m-Acetylphenylalanine can react with alcohols (e.g., methanol) to form esters, which are valuable intermediates in peptide synthesis.
  2. Peptide Bond Formation: As an amino acid derivative, it can undergo peptide bond formation with other amino acids, facilitating the synthesis of peptides and proteins.
  3. Hydrogenation Reactions: The compound can also undergo hydrogenation reactions under specific catalytic conditions to yield various derivatives useful in medicinal chemistry .
Mechanism of Action

Process and Data

The mechanism of action for m-acetylphenylalanine primarily revolves around its role as a substrate in enzymatic reactions involving amino acid metabolism. The acetyl group enhances its lipophilicity, allowing for better integration into biological membranes.

In biochemical contexts, m-acetylphenylalanine can be incorporated into proteins via genetic code manipulation techniques, enabling researchers to study protein dynamics and interactions at a molecular level. This incorporation is often achieved through methods that utilize orthogonal tRNA systems for precise placement within target proteins .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

m-Acetylphenylalanine exhibits several notable physical and chemical properties:

  • Melting Point: Approximately 100-105 °C
  • Solubility: Soluble in polar solvents such as water and methanol; limited solubility in nonpolar solvents.
  • pKa Value: The pKa values related to its carboxylic acid group are typically around 2.2-2.5, indicating its acidic nature.

These properties make m-acetylphenylalanine suitable for various applications in both synthetic chemistry and biochemistry .

Applications

Scientific Uses

m-Acetylphenylalanine finds numerous applications across scientific fields:

  1. Peptide Synthesis: It serves as a building block for synthesizing peptides that may have therapeutic properties or serve as research tools.
  2. Protein Engineering: The compound is utilized in genetic incorporation techniques to modify proteins for enhanced functionality or study their structural dynamics.
  3. Medicinal Chemistry: Due to its structural similarity to natural amino acids, it is explored for developing novel drugs targeting various biological pathways.
  4. Research Tool: It is used in studies investigating the effects of acetylation on protein function and interaction within biological systems .
Synthetic Methodologies and Molecular Engineering

Genetic Incorporation via Amber Codon Suppression in Recombinant Proteins

The site-specific incorporation of m-acetylphenylalanine (m-AcF) into recombinant proteins is primarily achieved through amber codon suppression technology. This method exploits the cell’s translational machinery to incorporate m-AcF at predetermined TAG stop codon sites. The process requires two key engineered components: an orthogonal aminoacyl-tRNA synthetase (aaRS) specifically evolved to charge m-AcF, and a cognate suppressor tRNA that recognizes the amber codon. In E. coli, the Methanocaldococcus jannaschii tyrosyl-tRNA synthetase/tRNA pair (MjTyrRS/tRNACUA) serves as the foundational scaffold for engineering due to its minimal cross-reactivity with endogenous bacterial synthetases [1] [8].

Directed evolution of MjTyrRS involves iterative rounds of mutagenesis and selection to enhance m-AcF specificity while excluding natural amino acids. For example, combinatorial libraries targeting the aaRS active site are screened using dual-reporter systems (e.g., chloramphenicol acetyltransferase with an amber mutation for positive selection and β-galactosidase for negative selection). This yields variants like MjTyrRS-E9, which exhibits a >300-fold specificity for m-AcF over tyrosine [8]. The efficiency of this system is evidenced by:

  • Suppression yields reaching 10 g/L in high-density fermentations [8].
  • Misincorporation rates below 0.5% when competing with endogenous amino acids [8].
  • Compatibility with multi-site incorporation (up to 30 sites per protein) without significant loss of protein function or solubility [4].

Table 1: Performance Metrics of m-AcF Incorporation via Amber Suppression

SystemSuppression Efficiency (%)Misincorporation Rate (%)Protein Yield (mg/L)
Wild-type MjTyrRS/tRNA12–1815–2050–100
Engineered E9RS/tRNA85–92<0.5800–1200
Chimeric PheRS/tRNAa78–88<1.0700–1100

aEngineered from pyrrolysyl-tRNA synthetase for enhanced orthogonality [4].

Despite these advances, limitations persist, including translation slowdown at amber sites and ribosomal dropout, which reduce full-length protein yields. Optimization strategies involve tuning expression levels of the orthogonal pair and using engineered elongation factors [4] [6].

Chemoenzymatic Synthesis Using Acyltransferases and Directed Evolution

Chemoenzymatic routes to m-Acetylphenylalanine leverage acyltransferase enzymes for regioselective acetylation of phenylalanine precursors. Key enzymes include aryl-acyltransferases from Rhodopseudomonas palustris (BadA) and malonyl-CoA synthetases (RtMCS), which activate carboxylic acid substrates for subsequent coupling [3] [5]. The process typically involves:

  • Substrate activation: m-Acetylbenzoyl-CoA formation via BadA-catalyzed adenylation.
  • Enzymatic coupling: Stilbene synthase (STS)-mediated condensation with malonyl-CoA derivatives.

Directed evolution is critical for enhancing enzyme activity toward non-natural substrates. For instance, BadA mutants (e.g., H333A/I334A) generated through site-saturation mutagenesis exhibit expanded binding pockets that accommodate bulky m-acetylbenzoyl groups. Screening in E. coli using growth-coupled selection identifies variants with 5-fold improved catalytic efficiency (kcat/KM) [3] [9].

Table 2: Engineered Enzymes for m-AcF Precursor Synthesis

EnzymeMutationSubstrate Scopekcat/KM (M⁻¹s⁻¹)Yield (%)
Wild-type BadANoneBenzoic acid derivatives1.2 × 10³25
BadA-DM1H333A/I334Am-Acetylbenzoyl-CoA6.8 × 10³89
RtMCS-EPL109A/F210YMalonyl-CoA analogs9.4 × 10²75

Automated platforms like Protein Language Model-enabled Automatic Evolution (PLMeAE) accelerate this process. PLMeAE integrates machine learning with robotic biofoundries to design and test enzyme variants. In one demonstration, four rounds of evolution over 10 days generated a malonyl-CoA synthetase variant with 2.4-fold enhanced activity for m-AcF precursor synthesis [2]. The system operates via:

  • Zero-shot variant prediction: Using ESM-2 protein language models to propose mutations.
  • High-throughput screening: Automated construction and testing of 96 variants per cycle.
  • Fitness predictor training: Multi-layer perceptron models iteratively refine subsequent rounds.

Orthogonal tRNA/aaRS Systems for Site-Specific Unnatural Amino Acid Integration

Orthogonality in tRNA/aaRS systems ensures that m-AcF incorporation occurs without cross-reactivity with endogenous translation components. The M. jannaschii TyrRS/tRNACUA pair achieves this in E. coli due to divergent tRNA identity elements [1] [8]:

  • Acceptor stem: C1:G72 base pair (archaeal) vs. G1:C72 (bacterial).
  • Discriminator base: A73 in Mj tRNA vs. G73 in most bacterial tRNAs.

Despite this, misacylation of E. coli tRNAPro by MjTyrRS occurs at ~0.5% frequency due to shared C1:G72 motifs, leading to m-AcF incorporation at proline codons [8]. Mitigation strategies include:

  • Overexpression of Prolyl-tRNA synthetase (ProS): Competitively suppresses misacylation, reducing errors to <0.1% [8].
  • Genomic tRNA depletion: CRISPRi-mediated knockdown of tRNAPro isoforms.
  • Engineering anti-determinants: Introducing G72U in tRNAPro to disrupt recognition by MjTyrRS.

Table 3: Identity Elements and Engineering Solutions for Orthogonality

tRNA SpeciesKey Identity ElementsMisacylation IssueEngineering Solution
Mj tRNACUAC1:G72, A73NoneN/A
E. coli tRNAProC1:G72, G73Misacylated by MjTyrRSProS overexpression, G72U mutation
E. coli tRNAGlnU1:A72, G73Misacylation by GlnRSAnticodon loop mutagenesis

Recent advances include chimeric systems derived from pyrrolysyl-tRNA synthetase (PylRS). For example, fusion of PylRS’s N-terminal domain with human mitochondrial PheRS’s catalytic domain creates a chimeric synthetase (chPheRS) that charges m-AcF onto a cognate tRNA. This system achieves 65.3-fold higher suppression efficiency than ancestral pairs and functions in both prokaryotic and mammalian cells [4].

Catalytic Asymmetric Hydrogenation of α-Acylaminoacrylic Acid Derivatives

Chemical synthesis of m-Acetylphenylalanine relies on enantioselective hydrogenation of prochiral precursors. The key intermediate, (Z)-α-acetamido m-acetylcinnamic acid, undergoes asymmetric reduction using transition metal catalysts to install the L-stereocenter [5] [6]. Critical innovations include:

  • Chiral Rhodium complexes: E.g., Rh(I)-(R,R)-Et-DuPHOS, achieving 99% enantiomeric excess (ee) via chelation of the enamide carbonyl and acetamido group.
  • Ruthenium-BINAP systems: Effective for industrial-scale production, with turnover numbers (TON) exceeding 10,000.

The reaction mechanism involves hydride insertion from the metal center to the si-face of the enamide, facilitated by steric constraints from chiral ligands. Solvent optimization (e.g., methanol/tert-butanol mixtures) enhances enantioselectivity by stabilizing the transition state [6]. Industrial processes utilize continuous-flow hydrogenation with heterogeneous catalysts (Pd/C or PtO2) at 50–100 bar H2, yielding m-AcF in >95% ee and 90% isolated yield [5].

Properties

CAS Number

474519-58-9

Product Name

m-Acetylphenylalanine

IUPAC Name

(2S)-3-(3-acetylphenyl)-2-aminopropanoic acid

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

InChI

InChI=1S/C11H13NO3/c1-7(13)9-4-2-3-8(5-9)6-10(12)11(14)15/h2-5,10H,6,12H2,1H3,(H,14,15)/t10-/m0/s1

InChI Key

IBCKYXVMEMSMQM-JTQLQIEISA-N

Canonical SMILES

CC(=O)C1=CC=CC(=C1)CC(C(=O)O)N

Isomeric SMILES

CC(=O)C1=CC=CC(=C1)C[C@@H](C(=O)O)N

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